
trans-2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)naphthalene-1,4-dione: is a chemical compound with the molecular formula C22H18Cl2O2 and a molecular weight of 385.28 g/mol It is known for its unique structural properties, which include a naphthalene-1,4-dione core substituted with a trans-2-chloro group and a 4-phenylcyclohexyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)naphthalene-1,4-dione typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: trans-2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthalene-1,4-dione core to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH) are used.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Amino or thio-substituted naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)naphthalene-1,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies have shown that derivatives of naphthalene-1,4-dione exhibit antimicrobial, anticancer, and anti-inflammatory activities . The presence of the 4-phenylcyclohexyl group may enhance the compound’s interaction with biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in the manufacture of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of trans-2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)naphthalene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s naphthalene-1,4-dione core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the 4-phenylcyclohexyl group may enhance the compound’s binding affinity to specific biological targets, further modulating its biological activity .
Comparaison Avec Des Composés Similaires
2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)naphthalene-1,4-dione: Similar structure but lacks the trans configuration.
2-Chloro-3-((1r,4r)-4-methylcyclohexyl)naphthalene-1,4-dione: Similar structure but with a methyl group instead of a phenyl group.
2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)benzene-1,4-dione: Similar structure but with a benzene ring instead of a naphthalene ring.
Uniqueness: trans-2-Chloro-3-((1r,4r)-4-phenylcyclohexyl)naphthalene-1,4-dione is unique due to its trans configuration and the presence of both a chloro group and a 4-phenylcyclohexyl moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C22H19ClO2 |
|---|---|
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
2-chloro-3-(4-phenylcyclohexyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C22H19ClO2/c23-20-19(21(24)17-8-4-5-9-18(17)22(20)25)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-9,15-16H,10-13H2 |
Clé InChI |
UXDJKERILGWXJQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(2,3)-Dihydro Tetrabenazine [Cis/Trans Mixture]](/img/structure/B13851703.png)
![1-(5-Bromopyridin-2-yl)-2-[2-(methoxymethyl)-1H-imidazol-1-yl]ethanone](/img/structure/B13851705.png)
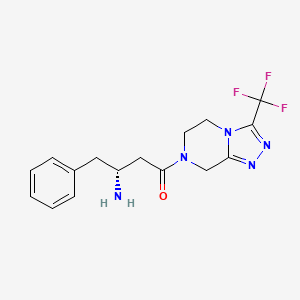
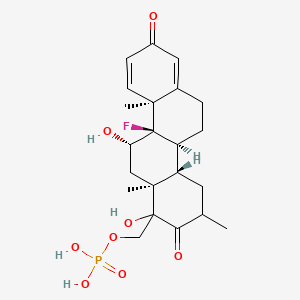
![[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;carbanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+)](/img/structure/B13851718.png)
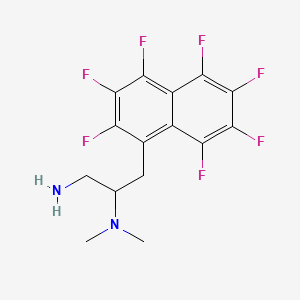
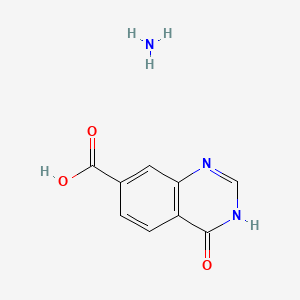
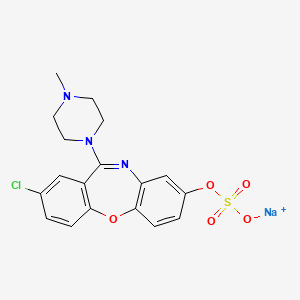
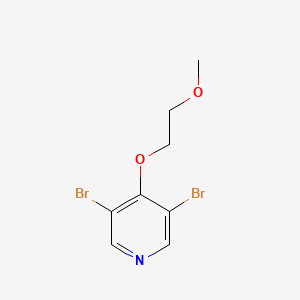
![N-[4-[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B13851767.png)

![[1-[3-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]pyrazin-2-yl]piperidin-4-yl]methanol](/img/structure/B13851780.png)
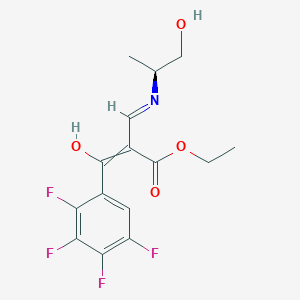
![2-hydroxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13851811.png)
